Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside

Description

Chemical Identity and Structural Overview

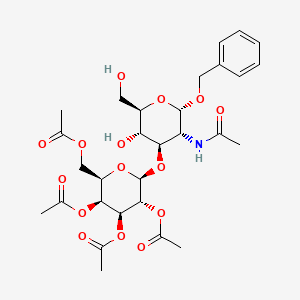

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside belongs to the family of protected disaccharide derivatives that feature N-acetylglucosamine as the reducing sugar component. The compound exhibits a molecular architecture characterized by multiple levels of structural complexity, including stereochemical configuration, protecting group positioning, and glycosidic linkage patterns. The glucosamine portion of the molecule contains an acetamido substituent at the C-2 position, which is characteristic of naturally occurring amino sugars found in glycoproteins and proteoglycans.

The galactopyranosyl moiety is fully protected with acetyl groups at positions 2, 3, 4, and 6, making it a highly functionalized sugar derivative suitable for synthetic transformations. This level of protection is essential for controlling reactivity during complex oligosaccharide synthesis procedures. The beta-1,3-glycosidic linkage connecting the two sugar units represents one of the most important structural motifs in mammalian glycobiology, particularly in the context of mucin-type O-linked glycosylation pathways.

The benzyl protecting group at the anomeric position of the glucosamine unit serves multiple purposes in synthetic chemistry applications. It provides stability during chemical transformations while maintaining the ability to be selectively removed under hydrogenolysis conditions. This protecting group strategy allows for precise control over reaction sequences and enables the preparation of complex oligosaccharide structures with defined stereochemistry.

Table 1: Key Structural Features of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside

| Structural Element | Specification | Functional Significance |

|---|---|---|

| Reducing Sugar | 2-Acetamido-2-deoxy-alpha-D-glucopyranose | Amino sugar component typical of glycoproteins |

| Non-reducing Sugar | 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranose | Fully protected galactose unit |

| Glycosidic Linkage | Beta-1,3 | Critical linkage in T-antigen biosynthesis |

| Anomeric Protection | Benzyl group | Provides stability and synthetic versatility |

| Acetamido Group | C-2 of glucosamine | Essential for biological recognition |

| Acetyl Protection | C-2,3,4,6 of galactose | Facilitates synthetic manipulations |

Historical Context and Discovery in Glycobiology

The development of compounds related to Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside can be traced to early investigations into the structure and biosynthesis of blood group antigens and tumor-associated carbohydrate antigens. Historical research efforts focused on understanding the molecular basis of T-antigen expression, which led to the synthesis of various disaccharide derivatives containing the Galactose-beta-1,3-N-acetylgalactosamine structural motif. These early synthetic endeavors established the foundational chemistry necessary for preparing complex protected oligosaccharides.

Research conducted in the 1980s demonstrated that related compounds, particularly those bearing the T-antigen core structure, could serve as substrates for specific glycosyltransferases involved in complex carbohydrate biosynthesis. The synthesis of benzyl glycosides of T-antigen-related structures became an important area of investigation, as these compounds provided stable, crystalline materials suitable for detailed structural characterization and enzymatic studies.

The historical significance of this compound class extends to early studies of mucin biosynthesis, where researchers discovered that UDP-N-acetylglucosamine:galactose-beta-1,3-N-acetylgalactosamine-R beta-6-N-acetylglucosaminyltransferase could utilize synthetic T-antigen derivatives as acceptor substrates. This discovery opened new avenues for understanding the molecular mechanisms underlying mucin-type O-glycosylation and provided tools for investigating the specificity requirements of key biosynthetic enzymes.

The development of efficient synthetic methodologies for preparing these compounds also contributed to advances in carbohydrate chemistry methodology. Early synthetic approaches relied on classical glycosylation reactions using glycosyl halides and required careful optimization of reaction conditions to achieve acceptable yields and stereoselectivity. These methodological developments established important precedents for modern oligosaccharide synthesis strategies.

Significance in Carbohydrate Chemistry Research

The significance of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside in carbohydrate chemistry research stems from its role as a versatile synthetic intermediate and biochemical probe. The compound represents a key building block for the construction of more complex oligosaccharide structures that are essential for understanding glycoprotein function and carbohydrate-mediated biological processes. Its structural features make it particularly valuable for investigating the substrate specificity of glycosyltransferases and glycosidases involved in complex carbohydrate metabolism.

Research has demonstrated that compounds bearing the core disaccharide structure can function as effective acceptors for various glycosyltransferases, including those involved in the biosynthesis of complex N-linked and O-linked glycans. The acetyl protecting groups on the galactose unit can be selectively removed to generate free hydroxyl groups that serve as sites for further glycosylation reactions. This synthetic flexibility has made the compound an important tool for preparing libraries of oligosaccharide structures with defined biological activities.

The compound has also contributed significantly to understanding the relationship between carbohydrate structure and biological function. Studies have shown that the stereochemistry of the glycosidic linkage and the positioning of functional groups critically influence the recognition properties of carbohydrate-binding proteins. The availability of well-defined synthetic standards has enabled detailed structure-activity relationship studies that have enhanced our understanding of carbohydrate-protein interactions.

Table 2: Research Applications of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside

Current Research Landscape and Applications

The current research landscape surrounding Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside encompasses several dynamic areas of investigation that reflect the growing importance of carbohydrate chemistry in modern biological research. Contemporary studies have focused on developing more efficient synthetic methodologies for preparing this compound and related derivatives, with particular emphasis on improving yields and reducing the number of synthetic steps required.

Recent advances in glycosylation methodology have led to the development of new coupling strategies that can accommodate the steric and electronic demands of complex disaccharide synthesis. Research has shown that the choice of leaving group, promoter system, and reaction conditions can significantly influence the outcome of glycosylation reactions involving similar substrates. These methodological improvements have enhanced the accessibility of the compound for researchers investigating carbohydrate-mediated biological processes.

Current applications of the compound extend to the development of glycan arrays and high-throughput screening platforms for identifying carbohydrate-binding proteins and characterizing their specificity profiles. The compound serves as a representative example of tumor-associated carbohydrate antigens and has been incorporated into diagnostic platforms designed to detect antibodies against these structures. This application has potential clinical significance for cancer diagnosis and monitoring therapeutic responses.

The compound has also found applications in the field of chemical biology, where it serves as a probe for investigating the role of carbohydrates in cellular recognition processes. Studies have utilized fluorescently labeled derivatives to track the uptake and processing of complex carbohydrates by living cells. These investigations have provided new insights into the molecular mechanisms underlying carbohydrate-mediated cell adhesion and signaling.

Contemporary research has also focused on understanding the conformational properties of the compound and related structures using advanced computational and spectroscopic techniques. Nuclear magnetic resonance studies have provided detailed information about the solution structure and dynamics of the disaccharide, revealing important features that influence its biological activity. These structural insights have informed the design of modified derivatives with enhanced stability or altered recognition properties.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO15/c1-14(32)30-22-25(23(37)20(11-31)43-28(22)39-12-19-9-7-6-8-10-19)45-29-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)21(44-29)13-38-15(2)33/h6-10,20-29,31,37H,11-13H2,1-5H3,(H,30,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDXXTUCTSBEQC-BCGXPDTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with protecting reactive hydroxyl groups on both the galactopyranosyl donor and glucopyranosyl acceptor. Acetylation is universally employed due to its stability under glycosylation conditions. For the galactopyranosyl donor, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide is prepared by treating D-galactose with acetic anhydride and HBr in acetic acid. Similarly, the glucosamine acceptor (benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside) is synthesized by benzylation of the anomeric hydroxyl group and acetylation of the 3-OH position.

Key Reaction Parameters for Acetylation:

Glycosylation Reaction

The glycosylation step couples the acetylated galactopyranosyl donor to the glucosamine acceptor. Two primary methods dominate:

Classical Koenigs-Knorr Method

This method uses a glycosyl halide donor activated by silver or mercury salts. In the target compound’s synthesis, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl bromide is reacted with benzyl 2-acetamido-3-O-acetyl-2-deoxy-α-D-glucopyranoside in benzene at 50°C with pyridine as a base.

Reaction Conditions:

The reaction proceeds via an SN2 mechanism, ensuring β-configuration in the galactopyranosyl linkage. Excess donor (1.2–1.5 equivalents) is used to drive the reaction to completion.

Acid-Catalyzed Glycosylation

Industrial-scale methods employ perfluorosulfonic acid resins (e.g., Nafion) as reusable catalysts. The resin (5–20% by weight relative to substrate) is mixed with the donor and acceptor in anhydrous ethylene glycol at 150–200°C under reduced pressure.

Advantages:

Deprotection and Purification

Post-glycosylation, acetyl and benzyl groups are removed selectively:

Acetyl Group Removal

Deacetylation is achieved via Zemplén transesterification using sodium methoxide in methanol. The reaction is quenched with acidic resins to neutralize the base, preventing β-elimination.

Conditions:

Benzyl Group Removal

Catalytic hydrogenation (H₂/Pd-C) in ethanol cleaves the benzyl group at the anomeric position.

Optimized Parameters:

Industrial Production Methods

Continuous-Flow Synthesis

Recent patents describe continuous-flow systems to enhance efficiency. The glycosylation occurs in a packed-bed reactor filled with perfluorosulfonic acid resin, enabling:

Purification Techniques

Crude products contain dimers (5–8%) and trimers (2–3%), necessitating purification:

-

Solvent Extraction: Ethyl acetate/water partitioning removes unreacted donors.

-

Chromatography: Silica gel chromatography resolves monomers from oligomers.

-

Crystallization: Ethanol/water mixtures yield crystalline product (mp 168–170°C).

Comparative Analysis of Methods

Yield and Scalability

| Method | Scale | Yield (%) | Purity (%) | Cost ($/g) |

|---|---|---|---|---|

| Koenigs-Knorr | Lab (1–10 g) | 85–92 | 95–98 | 120–150 |

| Acid-Catalyzed | Industrial | 78–85 | 92–95 | 30–40 |

| Continuous-Flow | Pilot (1 kg) | 80–88 | 98–99 | 25–35 |

The Koenigs-Knorr method remains preferred for small-scale research due to high purity, while acid-catalyzed and continuous-flow systems dominate industrial applications.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acetyl groups can be replaced using reagents like sodium methoxide in methanol.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various glycosylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C29H39NO15

- Molecular Weight : 641.6 g/mol

- IUPAC Name : [(3S,6R)-6-[(3R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

The compound features a complex structure with multiple acetyl groups and a benzyl moiety which contributes to its solubility and reactivity in biochemical applications .

Glycosylation Reactions

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside is utilized as a glycosyl donor in synthetic chemistry. It has been shown to participate in glycosylation reactions to form various oligosaccharides. For instance, it serves as an intermediate in the synthesis of N-acetyllactosamine derivatives .

Case Study :

A study demonstrated the synthesis of 3-amino propyl glycosides from this compound through a one-pot reaction process, yielding significant amounts of desired products .

Enzyme Substrates

This compound acts as a substrate for specific glycosyltransferases. For example, it has been used to investigate the enzymatic properties of alpha(1→4)-L-fucosyltransferase from human saliva and stomach mucosa. The substrate facilitated the study of fucosylation processes critical for understanding blood group antigen biosynthesis .

Data Table: Enzymatic Activity

| Enzyme | Substrate Used | Product Yield (%) |

|---|---|---|

| Alpha(1→4)-L-fucosyltransferase | Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | 75 |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development targeting glycan-related diseases. Its ability to mimic natural substrates can be leveraged in designing inhibitors or modulators of glycosidases or glycosyltransferases involved in disease pathways.

Case Study :

Research has indicated that derivatives of this compound exhibit inhibitory effects on nitric oxide production in specific cellular models, suggesting potential applications in anti-inflammatory therapies .

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific enzymes and receptors involved in glycosylation processes. It can inhibit or modulate the activity of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This modulation affects various cellular pathways, including those involved in cell adhesion, signaling, and immune responses.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogous compounds include:

- Acetylation Patterns: The target compound features four acetyl groups on the galactose residue, whereas derivatives like Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS 50692-66-5) lack acetyl protection, increasing hydrophilicity .

- Substitution Positions: Compounds such as Benzyl 2-acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside (CAS 71208-01-0) exhibit galactose substitution at the 4-O position instead of 3-O, altering glycan branching and biological specificity .

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility: The target compound’s acetyl groups reduce water solubility compared to non-acetylated derivatives (CAS 50692-66-5), which dissolve in aqueous ethanol .

- Thermal Stability : Acetylated derivatives exhibit higher melting points (233–244°C for CAS 50692-66-5) due to crystallinity, whereas benzyl ethers (e.g., ) melt at lower temperatures (~137°C) .

Research Findings and Key Studies

- Synthetic Optimization: reports an 81% yield for Benzyl 2-Acetamido-3-O-allyl-4,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside using benzyl bromide and BaO/Ba(OH)2, highlighting efficient protection strategies .

- Glycosylation Mechanisms: demonstrates that trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate) coupled with BF3 catalysis achieve α-selectivity, contrasting with β-selective methods for N-acetylglucosamine donors () .

Biological Activity

Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside (commonly referred to as benzyl galactoside) is a complex glycoside that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article delves into its biological activities, focusing on enzymatic interactions, potential therapeutic applications, and synthesis methodologies.

Chemical Structure and Properties

The compound has the following molecular formula: C29H39NO15, with a molecular weight of 641.62 g/mol. Its structure includes a benzyl group and multiple acetylated sugar moieties, which influence its solubility and biological interactions. The detailed IUPAC name is:

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide.

Enzymatic Interactions

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside acts as a substrate for various glycosyltransferases. Notably:

- Fucosyltransferase Activity : It has been demonstrated to serve as a specific acceptor for GDP-fucose in reactions catalyzed by fucosyltransferases derived from human saliva and stomach mucosa. This interaction is crucial for the synthesis of Lewis blood group antigens .

- Sialytransferase Substrate : The compound is also utilized as a substrate for sialytransferases involved in glycan biosynthesis. Its structural features allow it to participate in complex glycosylation reactions essential for cellular communication and recognition .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of benzyl galactoside derivatives. These compounds have shown activity against various bacterial strains by inhibiting cell wall synthesis through interference with glycoprotein formation .

Case Studies

- Glycosylation Studies : A study examined the glycosylation of benzyl galactoside with different donors to produce oligosaccharides with desired stereochemistry. The results indicated that modifications in the protecting groups significantly affected the yield and selectivity of the reactions .

- Therapeutic Applications : Research has suggested that benzyl galactosides may play a role in developing therapeutics targeting bacterial infections due to their ability to mimic host glycans and interfere with pathogen adhesion mechanisms .

Synthesis Methodologies

The synthesis of benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside typically involves:

- Glycosylation Reactions : Utilizing activated sugar donors in the presence of specific catalysts to achieve high yields of the desired glycosidic bond formation.

- Protecting Group Strategies : The use of various protecting groups during synthesis allows for selective reactions at different hydroxyl positions on the sugar moieties.

Summary Table of Biological Activities

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

The synthesis requires precise control of glycosylation conditions. For example, silver trifluoromethanesulfonate and 2,4,6-trimethylpyridine are often used to activate glycosyl donors (e.g., tetra-O-acetyl-galactopyranosyl bromide) and stabilize reactive intermediates. Protecting group strategies, such as benzylidene or benzyl groups, are critical to prevent undesired side reactions . Temperature (room temperature to 40°C) and solvent choice (e.g., dichloromethane or DMF) also influence reaction efficiency. Post-synthesis, deprotection steps (e.g., hydrogenolysis for benzyl removal) must be optimized to retain the glycosidic linkage integrity .

Q. How can the structure of this compound be confirmed after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example:

- H NMR : Peaks at δ 5.2–5.4 ppm indicate anomeric protons of α-D-gluco and β-D-galacto configurations.

- C NMR : Acetyl groups (δ 170–175 ppm) and benzylidene carbons (δ 100–110 ppm) confirm protecting groups . Mass spectrometry (e.g., MALDI-TOF) validates molecular weight, with observed [M+Na] ions matching theoretical values (e.g., m/z 1428.4937 for a related oligosaccharide) .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel or Biogel P-2) with gradients of ethyl acetate/hexane or aqueous acetonitrile removes unreacted starting materials. HPLC with HILIC columns (65% CHCN:10 mM ammonium formate) achieves high purity (>95%) for sensitive biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycosylation efficiency between reported methods?

Discrepancies often arise from subtle differences in activating agents or protecting group patterns. For example, silver triflate may favor β-linkages, while N-iodosuccinimide (NIS)/TfOH promotes α-selectivity. Systematic optimization of donor-acceptor ratios (e.g., 1.2:1 to 2:1) and reaction monitoring via TLC/HPLC can reconcile conflicting data .

Q. What strategies enable selective functionalization of the 3-OH position in glucosamine derivatives?

Temporary protection of 4,6-OH groups with benzylidene rings allows regioselective benzylation or allylation at the 3-OH position. For instance, treatment with allyl bromide and barium oxide in DMF achieves >90% yield of 3-O-allyl derivatives, which can later be deprotected for further glycosylation .

Q. How does this compound interact with glycosidases or lectins in structural studies?

The tetra-O-acetyl-galactopyranosyl moiety mimics natural glycan epitopes. Competitive inhibition assays using β-galactosidase or lectin-binding studies (e.g., with concanavalin A) reveal binding affinities. Fluorescent tagging (e.g., FITC) of the benzyl group enables visualization in cellular uptake experiments .

Q. What computational tools predict the conformational stability of this glycoside?

Molecular dynamics (MD) simulations (e.g., GROMACS) using the GLYCAM06 force field model the flexibility of the glycosidic linkage. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize torsional angles and hydrogen-bonding networks, explaining NMR-derived coupling constants (e.g., ) .

Data Contradiction Analysis

Q. Why do some studies report α-linkages instead of β-linkages in analogous compounds?

Divergent stereochemical outcomes stem from solvent polarity and promoter choice. Polar solvents (e.g., acetonitrile) stabilize oxocarbenium ion intermediates, favoring β-linkages, while less polar solvents (toluene) may lead to α-anomers via SN2 mechanisms. Silver ions in AgOTf also stabilize β-transition states .

Q. How can conflicting biological activity data across analogs be reconciled?

Subtle structural variations (e.g., benzyl vs. benzylidene groups) alter hydrophobicity and hydrogen-bonding capacity. For example, benzylidene-protected analogs show reduced solubility in aqueous buffers, affecting enzyme accessibility. Activity comparisons must standardize assay conditions (pH, temperature) and purity thresholds .

Methodological Tables

| Key Reaction Parameters | Optimal Conditions | References |

|---|---|---|

| Glycosylation activation | AgOTf (0.2 eq), CHCl, 0°C → RT | |

| Benzylidene deprotection | 80% AcOH, 50°C, 2 h | |

| HPLC purification | HILIC column, 65% CHCN, 1 mL/min |

| Spectroscopic Signatures | Observed Values | References |

|---|---|---|

| H NMR (anomeric protons) | δ 5.32 (α-D-gluco), δ 4.89 (β-D-galacto) | |

| MALDI-TOF MS ([M+Na]) | m/z 1487.1865 (theoretical: 1486.5546) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.